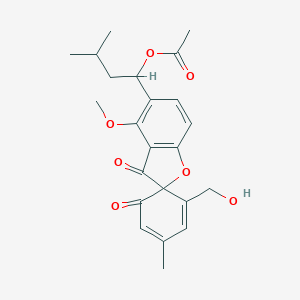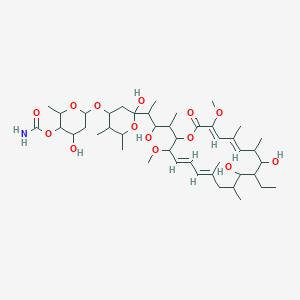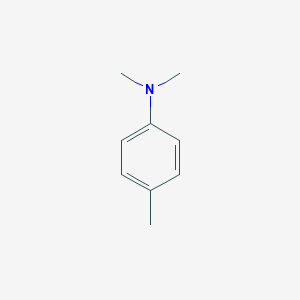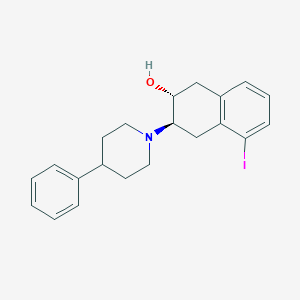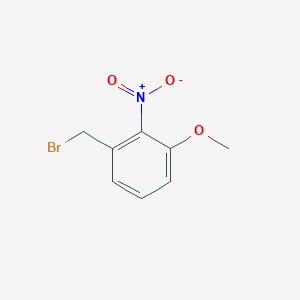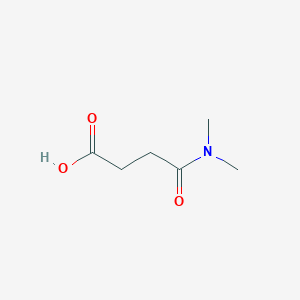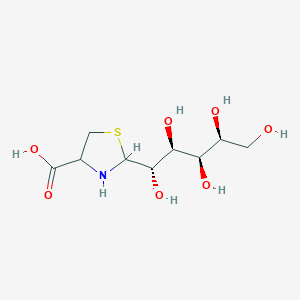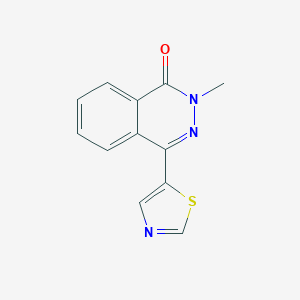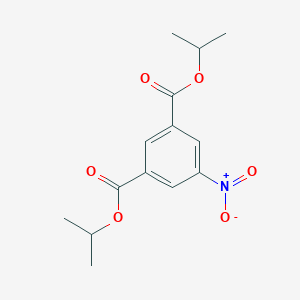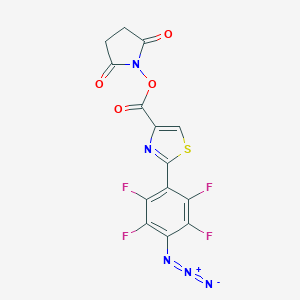
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate (SATB) is a chemical compound used in scientific research for labeling and detecting proteins. It is a fluorescent probe that allows for the visualization and identification of proteins in cells and tissues. SATB is synthesized through a complex process that involves several steps and requires specialized equipment.
Applications De Recherche Scientifique
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is used in scientific research as a fluorescent probe for labeling and detecting proteins. It is commonly used in immunofluorescence assays, western blotting, and flow cytometry. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate can be conjugated to antibodies, peptides, and other biomolecules to enable the detection of specific proteins in cells and tissues. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has been used to study a wide range of biological processes, including protein-protein interactions, protein localization, and protein expression.
Mécanisme D'action
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate works by binding to the primary amine groups on proteins through the succinimidyl ester. The thiazole ring and the azide group provide the fluorescent properties of the compound. When Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is conjugated to a protein, it allows for the visualization and identification of the protein in cells and tissues. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is excited by light at a wavelength of 405 nm and emits light at a wavelength of 520 nm, which can be detected using a fluorescence microscope or flow cytometer.
Effets Biochimiques Et Physiologiques
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that does not interfere with cellular processes. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is used as a tool for scientific research and does not have any therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has several advantages for lab experiments. It is a highly specific probe that can be conjugated to a wide range of biomolecules, including antibodies and peptides. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is also a highly sensitive probe that can detect low levels of protein expression. Additionally, Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also limitations to the use of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate in lab experiments. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate requires specialized equipment and expertise in organic chemistry for its synthesis. It is also a relatively expensive probe compared to other labeling methods. Finally, Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has limited photostability, which can affect the accuracy and reproducibility of experimental results.
Orientations Futures
For the use of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate include improving its photostability and applying it in live-cell imaging studies.
Méthodes De Synthèse
The synthesis of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate involves several steps, including the formation of the azide group, the thiazole ring, and the succinimidyl ester. The process requires specialized equipment and expertise in organic chemistry. The final product is a yellow powder that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
Propriétés
Numéro CAS |
131238-06-7 |
|---|---|
Nom du produit |
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
Formule moléculaire |
C14H5F4N5O4S |
Poids moléculaire |
415.28 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2 |
Clé InChI |
OEIRWCMNZGTFEM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Autres numéros CAS |
131238-06-7 |
Synonymes |
SATFPT succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



